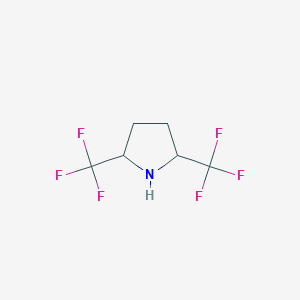

2,5-Bis(trifluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7F6N |

|---|---|

Molecular Weight |

207.12 g/mol |

IUPAC Name |

2,5-bis(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C6H7F6N/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h3-4,13H,1-2H2 |

InChI Key |

FZRPBFXDCLGOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry

Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon and are substituted with one or more fluorine atoms. The introduction of fluorine into heterocyclic molecules has a profound impact on their chemical and physical properties, leading to their widespread use in medicinal chemistry, agrochemicals, and materials science. nih.govacs.orgresearchgate.net

The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant advantages. nih.gov In pharmaceuticals, the presence of fluorine can enhance a drug's metabolic stability, leading to a longer half-life, and can improve its lipophilicity and bioavailability, thereby increasing its effectiveness. nih.govrsc.org It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov Notable examples include the fluoroquinolone class of antibiotics and the anti-cancer drug 5-fluorouracil. nih.gov

In the realm of materials science, fluorinated heterocycles are integral to the development of advanced materials with unique optical, electrical, and thermal properties. nih.govacs.org For instance, they are utilized in the creation of fluorinated polymers for OLEDs (Organic Light Emitting Diodes) and as components of liquid crystals in display technologies. nih.gov The strategic incorporation of fluorine is a key tool for chemists to fine-tune the properties of heterocyclic compounds for a wide range of applications. researchgate.netsigmaaldrich.com

The Pyrrolidine Scaffold: a Cornerstone in Synthetic and Catalytic Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in organic chemistry. nih.govsigmaaldrich.comchemicalbook.com This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a key component in many synthetic, biologically active compounds. nih.govsigmaaldrich.comchemicalbook.com The significance of the pyrrolidine scaffold is underscored by its presence in numerous FDA-approved drugs. chemicalbook.com

Beyond its role as a structural component of bioactive molecules, the pyrrolidine scaffold is of paramount importance in the field of asymmetric catalysis. Chiral pyrrolidine derivatives, such as those derived from the amino acid proline, are highly effective organocatalysts. nih.gov These catalysts are capable of promoting a wide variety of chemical transformations with high levels of stereoselectivity, providing an environmentally benign alternative to metal-based catalysts. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise control of the spatial arrangement of reactants in a chemical reaction. sigmaaldrich.comgoogle.com The continuous development of novel synthetic strategies to access functionalized pyrrolidines remains a major focus of chemical research. nih.govgoogle.com

Mechanistic and Theoretical Investigations of 2,5 Bis Trifluoromethyl Pyrrolidine Chemistry

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions involving fluorinated pyrrolidines. nih.govtandfonline.comresearchgate.net These methods provide insights into reaction mechanisms, transition states, and the subtle interactions that govern stereoselectivity.

Elucidation of Reaction Mechanisms and Catalytic Cycles for Fluorinated Pyrrolidines

DFT calculations have been instrumental in elucidating the reaction mechanisms of various transformations involving fluorinated pyrrolidines. For instance, in the context of gold-catalyzed intramolecular [4+2] cycloadditions, DFT analysis has revealed the intricate details of the catalytic cycle. nih.govresearchgate.net These studies have shown how the catalyst and substrate interact, leading to the formation of specific products.

Similarly, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT investigations have supported a Cu(I)/Cu(II) catalytic cycle. acs.org These calculations have helped to understand the influence of different ligands on the reaction outcome and have provided a more complete mechanistic picture. acs.org The dehydrogenation of pyrrolidines to form pyrroles, catalyzed by B(C6F5)3, has also been studied using DFT, revealing a mechanism involving an iminium borohydride (B1222165) intermediate. nih.gov

Transition State Analysis and Energetics in Stereoselective Processes

Understanding the origin of stereoselectivity is a central theme in modern organic chemistry. DFT calculations allow for the detailed analysis of transition state structures and their corresponding energies, providing a rationale for the observed stereochemical outcomes. In stereoselective Michael additions catalyzed by pyrrolidine-derived enamines, computational studies have been used to assess the relative stabilities of different transition states, although they have also shown that the Curtin-Hammett principle may apply in some cases. researchgate.net

For gold-catalyzed reactions, DFT has been used to model the enantioinduction, showing that non-covalent interactions between the substrate and the chiral catalyst are crucial in stabilizing the transition state that leads to the major enantiomer. nih.govresearchgate.net The energy differences between competing transition state pathways, often just a few kcal/mol, can be accurately predicted, correlating well with experimental observations. nih.gov

Conformational Analysis of Chiral Pyrrolidine-Based Catalysts and Substrate Interactions

The conformation of a chiral catalyst and its interaction with the substrate are key to achieving high levels of stereoselectivity. DFT studies have been extensively used to analyze the conformational preferences of chiral pyrrolidine-based catalysts. nih.gov For example, the introduction of bulky or electron-withdrawing substituents on the pyrrolidine (B122466) ring can significantly influence its puckering, which in turn affects the catalyst's chiral pocket. nih.gov

In gold catalysis, DFT and Non-Covalent Interaction (NCI) plots have visualized the attractive forces, such as T-shape π-π stacking, between the aromatic groups of the substrate and the pyrrolidine-based ligand. nih.govresearchgate.net These interactions are critical for fixing the substrate in a specific orientation within the chiral pocket, thereby directing the stereochemical outcome of the reaction. nih.gov The conformation of the pyrrolidine ring itself, whether it adopts a pseudoaxial/pseudoaxial or pseudoaxial/pseudoequatorial arrangement of its substituents, has been shown to be crucial. nih.gov

Prediction of Reactivity and Regioselectivity in Trifluoromethylated Pyrrolidine Systems

DFT calculations are also powerful tools for predicting the reactivity and regioselectivity of reactions involving trifluoromethylated pyrrolidines. By calculating the energies of possible intermediates and transition states, researchers can predict the most likely reaction pathway. nih.gov For instance, in nucleophilic aromatic substitution reactions, the relative stabilities of isomeric σ-complex intermediates, calculated using DFT, can quantitatively predict the distribution of regioisomers. nih.gov

In the context of trifluoromethylated systems, the strong electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the molecule, which can be accurately modeled by DFT. acs.orgnih.gov This allows for the prediction of how the trifluoromethyl groups will affect the reactivity of different positions on the pyrrolidine ring and in substrates interacting with trifluoromethylated pyrrolidine-based catalysts.

Experimental Mechanistic Studies

While computational studies provide invaluable theoretical insights, they must be corroborated by experimental evidence. Kinetic investigations are a cornerstone of experimental mechanistic studies, providing quantitative data on reaction rates and the factors that influence them.

Kinetic Investigations of Catalytic Reactions Involving 2,5-Bis(trifluoromethyl)pyrrolidine Derivatives

Kinetic studies on catalytic reactions involving derivatives of this compound have provided crucial information about reaction mechanisms. For example, in copper-catalyzed C-H amination reactions, monitoring the reaction progress over time has helped to distinguish between different proposed intermediates and pathways. acs.org By comparing the reaction profiles of different starting materials and potential intermediates, researchers can build a more robust mechanistic model. acs.org

In the development of new catalysts, kinetic experiments are essential for evaluating their efficiency. For instance, in gold-catalyzed cycloadditions, the reaction rates of catalysts bearing trifluoromethyl groups have been compared to their non-fluorinated analogues, demonstrating the electronic effect of the CF3 groups on catalytic activity. nih.gov These studies often involve monitoring the consumption of starting materials and the formation of products using techniques like HPLC or NMR spectroscopy. nih.govacs.orgnih.gov

Interactive Table of Research Findings

| Study Type | System Investigated | Key Findings | Computational Method | Experimental Technique | Reference(s) |

| Computational | Gold-catalyzed cycloaddition | Non-covalent interactions direct enantioselective folding. | DFT, NCI plots | nih.gov, researchgate.net | |

| Computational | Copper-catalyzed C-H amination | Supported a Cu(I)/Cu(II) catalytic cycle. | DFT | acs.org | |

| Computational | Pyrrolidine dehydrogenation | Revealed an iminium borohydride intermediate. | DFT | nih.gov | |

| Computational | Pyrrolidine enamine Michael addition | Assessed transition state stabilities. | DFT | researchgate.net | |

| Computational | Chiral pyrrolidine catalysts | Analyzed conformational preferences and puckering. | DFT | X-ray crystallography, NMR | nih.gov |

| Computational | Nucleophilic aromatic substitution | Predicted regioisomer distribution. | DFT | nih.gov | |

| Experimental | Copper-catalyzed C-H amination | Monitored reaction kinetics to elucidate the mechanism. | NMR spectroscopy | acs.org | |

| Experimental | Gold-catalyzed cycloaddition | Compared reaction rates of fluorinated and non-fluorinated catalysts. | HPLC | nih.gov |

Spectroscopic Characterization of Reactive Intermediates in Pyrrolidine Synthesis

The synthesis of trifluoromethylated pyrrolidines often involves complex reaction pathways with short-lived, highly reactive intermediates. The characterization of these species is crucial for understanding reaction mechanisms and optimizing synthetic protocols.

In studies on the synthesis of mono-trifluoromethylated pyrrolidine derivatives, researchers have successfully employed a combination of spectroscopic techniques to identify and characterize reaction intermediates. riken.jp For instance, kinetic studies, alongside Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been used to confirm that the reaction between an amine- and alkene-containing starting material and a Togni reagent (a source of CF3) proceeds via the coordination of the reagent to a copper catalyst. riken.jp This coordination enhances the catalyst's reactivity, and these spectroscopic methods were vital in distinguishing this pathway from a previously proposed mechanism involving free CF3 radicals, for which no physical evidence was found. riken.jp

In the synthesis of 2-trifluoromethyl pyrrolidines through Michael addition followed by reductive cyclization, 19F NMR spectroscopy has proven to be a key tool. acs.org It is used to determine the diastereomeric ratio of the crude product, providing insight into the stereoselectivity of the cyclization step. acs.org Furthermore, the absolute and relative stereochemistries of the products and key intermediates have been definitively assigned using X-ray crystallography, which provides an unambiguous structural snapshot after the reaction is complete. acs.org

While these examples demonstrate the powerful techniques used to study the formation of related compounds, there is no specific literature detailing the spectroscopic characterization of reactive intermediates in the synthesis of This compound .

Structure-Activity Relationships in this compound-Based Catalytic Systems

The substitution pattern on the pyrrolidine ring is known to be critical for the efficacy of organocatalysts derived from it. The electronic and steric properties of the substituents dictate the catalyst's interaction with substrates, influencing both reactivity and enantioselectivity.

Research into catalytic systems based on 2,5-diarylpyrrolidines provides a strong parallel for the potential role of this compound. In gold(I) catalyzed intramolecular [4+2] cycloadditions, catalysts featuring a C2-symmetric 2,5-diarylpyrrolidine have been synthesized and studied. nih.gov The electronic nature of the aryl groups significantly impacts catalytic activity. For example, introducing electron-withdrawing trifluoromethyl (-CF3) groups onto the aryl rings of the phosphine (B1218219) ligand attached to the catalyst scaffold resulted in significantly faster reactions. nih.gov

The stereochemical outcome is also highly sensitive to the catalyst structure. DFT calculations and Non-Covalent Interaction (NCI) plots revealed that attractive interactions between the substrate and the catalyst's chiral pocket are responsible for directing the enantioselective folding. nih.gov Interestingly, replacing the 2,5-diarylpyrrolidine moiety with acyclic chiral amines resulted in a complete loss of enantioselectivity, underscoring the critical role of the rigid, C2-symmetric pyrrolidine scaffold in creating an effective chiral environment. nih.gov

Derivatization and Advanced Functionalization of 2,5 Bis Trifluoromethyl Pyrrolidine Scaffolds

Modifications at the Nitrogen Atom of the 2,5-Bis(trifluoromethyl)pyrrolidine Ring

The secondary amine of the this compound ring is the most common site for initial derivatization. Standard synthetic protocols for the functionalization of secondary amines, such as N-alkylation, N-acylation, and N-sulfonylation, are generally applicable, allowing for the introduction of a wide array of substituents to modulate the scaffold's physicochemical properties.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or through reductive amination. These reactions introduce alkyl, benzyl, or other functionalized chains, which can serve as handles for further modification or as key interacting groups for biological targets. While specific examples for the this compound are not extensively documented, general methods for N-alkylation of nitrogen heterocycles are well-established nih.govfabad.org.tr.

N-Acylation and N-Sulfonylation: Acylation of the pyrrolidine (B122466) nitrogen with acid chlorides, anhydrides, or activated esters yields the corresponding amides. This transformation is crucial for introducing carbonyl-containing moieties, including those found in peptide-based structures. Similarly, reaction with sulfonyl chlorides provides stable sulfonamides. These functional groups can act as bioisosteres for carboxylic acids and engage in specific hydrogen bonding interactions nih.gov. A relevant example, though not on the bis-trifluoromethyl scaffold, is the acylation of (±)-2-(trifluoromethyl)pyrrolidine with phenanthroline-derived acyl chlorides to produce complex ligands for metal coordination nih.gov. This demonstrates the feasibility of N-acylation on electron-deficient pyrrolidine rings.

| Reagent Type | Functional Group Introduced | Representative Reaction Conditions |

| Alkyl Halide (R-X) | N-Alkyl | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) |

| Acid Chloride (RCOCl) | N-Acyl | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2) |

| Sulfonyl Chloride (RSO2Cl) | N-Sulfonyl | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |

Functionalization of the Pyrrolidine Ring Carbons beyond the Trifluoromethyl Groups

Functionalization of the C3 and C4 positions of the this compound ring is significantly more challenging than N-derivatization. The strong inductive effect of the two CF3 groups deactivates the adjacent C-H bonds, making them less susceptible to conventional C-H activation and functionalization reactions acs.org.

Despite these challenges, modern synthetic methods for C-H functionalization offer potential pathways. Transition-metal-catalyzed reactions, which have been successfully applied to other pyrrolidine systems, could theoretically be adapted nih.govnih.gov. Such strategies often rely on a directing group, typically installed on the nitrogen atom, to position a metal catalyst in proximity to the target C-H bond for selective activation acs.org. However, the electronic deactivation of the ring remains a significant hurdle to overcome.

Alternative strategies could involve the synthesis of the pyrrolidine ring from already functionalized precursors. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and appropriately substituted trifluoromethylated alkenes could construct a pyrrolidine ring with pre-installed functionality at the C3 and C4 positions rsc.orgacs.org.

Development of Polycyclic and Spiro Systems Incorporating this compound Units

Incorporating the this compound moiety into polycyclic and spirocyclic systems generates rigid, three-dimensional structures of significant interest in drug discovery rsc.org. Spirocycles, in particular, are valued for their structural novelty and ability to explore new regions of chemical space nih.gov.

The synthesis of spiro-pyrrolidines often involves [3+2] cycloaddition reactions where an azomethine ylide reacts with an exocyclic alkene researchgate.net. A hypothetical approach to incorporate the this compound unit would involve generating a corresponding azomethine ylide from the scaffold and reacting it with a cyclic ketone-derived alkene. More commonly, the pyrrolidine ring itself is formed in the key spirocyclization step.

General methods for the synthesis of spirocyclic pyrrolidines have been developed, providing access to advanced building blocks for drug discovery nih.govrsc.orgosi.lv. The key transformation often involves the reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene, a strategy that could be adapted to precursors bearing trifluoromethyl groups researchgate.net.

| Cycloaddition Component 1 | Cycloaddition Component 2 | Resulting Structure | Key Method |

| Azomethine Ylide | Exocyclic Alkene | Spiro-pyrrolidine | [3+2] Cycloaddition |

| N-Acyltryptamine Derivative | (Internal) | Spiro-pyrrolidinoindoline | Interrupted Bischler–Napieralski |

Polycyclic systems can be accessed through intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For instance, an N-aryl derivative with a pendant reactive group could undergo intramolecular C-H arylation or an annulation reaction to form a fused ring system.

Application of Derivatized 2,5-Bis(trifluoromethyl)pyrrolidines as Key Synthetic Intermediates in Complex Molecule Synthesis

Derivatives of this compound are valuable intermediates for synthesizing more complex molecules, including biologically active compounds and specialized materials. The unique properties conferred by the CF3 groups make these scaffolds particularly useful in medicinal chemistry and agrochemistry nih.govnih.gov.

Chiral 2,5-disubstituted pyrrolidines have found significant application as organocatalysts in asymmetric synthesis rsc.org. For example, (2R,5R)-2,5-bis(3,5-bis(trifluoromethyl)phenyl)pyrrolidine, a structural analogue, serves as an effective catalyst for iminium-catalyzed reactions jyu.fi. This suggests that chiral derivatives of this compound could also function as potent organocatalysts, leveraging their unique steric and electronic profile to control stereoselectivity.

In drug discovery, the pyrrolidine scaffold is a common feature in many pharmaceuticals nih.gov. The introduction of trifluoromethyl groups is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and cell permeability. Therefore, derivatized 2,5-bis(trifluoromethyl)pyrrolidines serve as key building blocks for novel therapeutics where these properties are desired smolecule.com. Their use as intermediates allows for the systematic exploration of structure-activity relationships in the pursuit of more effective and safer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.